8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one
Description
Properties
CAS No. |
188640-04-2 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
8-phenyl-7,8-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
InChI |
InChI=1S/C11H10N4O/c16-10-6-9(8-4-2-1-3-5-8)11-13-12-7-15(11)14-10/h1-5,7,9H,6H2,(H,14,16) |
InChI Key |
USZHGMMNKGZKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=NN=CN2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridazine ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., ammonia), solvents like dichloromethane (DCM) or dimethylformamide (DMF), varying temperatures.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Functionalized triazolopyridazines with various substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds containing the triazolo framework have shown promising activity against various cancer cell lines. A notable example is the compound AZD3514 , which is an androgen receptor downregulator that has been investigated for its potential in treating prostate cancer. Its mechanism involves selective inhibition of androgen receptor signaling pathways, leading to reduced tumor growth in preclinical models .
Antimycobacterial Activity
Recent studies have highlighted the potential of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one derivatives in combating mycobacterial infections. For example, certain synthesized derivatives demonstrated effective antimycobacterial activity against Mycobacterium bovis BCG, suggesting their utility in developing new treatments for tuberculosis and related infections .
Neurological Disorders
The triazolo-pyridazine scaffold has been explored for its effects on neurological conditions. Compounds within this class have shown promise as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. Their ability to influence cholinergic signaling pathways makes them candidates for treating disorders such as Alzheimer's disease and schizophrenia .
Synthesis Methodologies
The synthesis of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one typically involves multi-step reactions that may include cyclization and functional group transformations. Below are some common synthetic approaches:
| Method | Description | Yield |
|---|---|---|
| Hydrazinolysis | Direct hydrazinolysis of pyridine derivatives to form triazole rings. | Varies |
| Cyclization | Intramolecular cyclization using diketones or hydrazones to form the triazolo framework. | Up to 91% |
| Refluxing | Heating in acidic or basic conditions to promote ring closure and formation of the desired product. | Varies |
Case Study 1: Cancer Treatment
In a preclinical study involving AZD3514, researchers found that the compound effectively inhibited androgen receptor activity in prostate cancer cell lines. The study reported a significant reduction in tumor growth in xenograft models when treated with AZD3514 compared to controls .
Case Study 2: Antimycobacterial Research
Another study synthesized several derivatives of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one and tested their efficacy against Mycobacterium bovis. The results indicated that specific substitutions on the triazole ring enhanced antimycobacterial activity significantly .
Mechanism of Action
The mechanism of action of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one varies depending on its application:
Biological Activity: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or enzyme activation. For example, it may inhibit tubulin polymerization, leading to antitumor effects.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with nucleic acid replication, leading to cell death.
Comparison with Similar Compounds
BRD4 Bromodomain Inhibitors
A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., compounds 6–12 , 24–27 ) have been explored as BRD4 inhibitors. These compounds feature diverse substitutions, such as trifluoromethyl (6 ), methyl (7 ), and cyclopropyl (10 ), which modulate potency and selectivity. For instance:
- Compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine): The trifluoromethyl group enhances lipophilicity and binding affinity, but its larger size may reduce solubility compared to the phenyl-substituted target compound .
- Compound 27 (3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine): The piperazino group improves water solubility, a property less pronounced in the 8-phenyl analog .
Table 1: Key Triazolo[4,3-b]pyridazine Derivatives
Chlorinated Analogs
8-Chloro-6-substituted derivatives (e.g., S9) are synthesized via phosphorous oxychloride-mediated chlorination.
Triazolo[4,3-a]pyrazin-8(7H)-one Derivatives
Isosteric analogs like 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones (e.g., PO3WNPEHHA3NOXIHNX) are synthesized via cyclization of 3-hydrazinopyrazin-2-ones. These compounds exhibit cytotoxic, cerebroprotective, and cardioprotective activities, attributed to their pyrazinone core, which facilitates hydrogen bonding with biological targets . In contrast, the pyridazine core of the target compound may offer distinct electronic profiles and metabolic pathways.
Triazolo[4,3-b]tetrazine and Thiadiazole Derivatives
Compounds such as 5c (8-(5-bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-f][1–3,5]triazaphosphinin-6-ol) and 13b (3-(pyridin-4-yl)-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-6(5H)-thione) incorporate additional heterocycles (e.g., tetrazine, thiadiazole).
Table 2: Cytotoxic Triazolo Heterocycles
| Compound ID | Core Structure | IC50 (HepG2) | Key Substituents | Reference |
|---|---|---|---|---|
| Target | Pyridazinone | N/A | 8-phenyl | |
| 7 | Thiadiazole | 12 µM | 5-(4-methoxyphenyl) | |
| 13b | Tetrazine | 8 µM | Pyridin-4-yl |
Sulfanyl and Amide Derivatives
Compounds like G856-8064 and G856-8047 feature sulfanyl-acetamide moieties.
Biological Activity
8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Variations in the synthesis process can yield derivatives with differing biological activities.
Antimicrobial Properties
Research has indicated that compounds within the triazolo-pyridazine family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit bacterial growth effectively. The specific compound 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one has demonstrated activity against various strains of bacteria and fungi.
Anticancer Activity
Several studies have reported the anticancer properties of triazolo derivatives. For example:
- A study highlighted that similar compounds showed selective cytotoxicity against cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 1 to 10 µM .
- Another investigation revealed that modifications to the phenyl ring could enhance the compound's potency against specific cancer types .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes linked to disease processes. Notably:
- It has shown potential as a selective inhibitor of protein kinases involved in cancer progression .
- The inhibition of DNA-PKcs (DNA-dependent protein kinase catalytic subunit) was noted, which is crucial in DNA repair mechanisms .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, 8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
Case Study 2: Anticancer Efficacy
A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 5 µM after 48 hours of exposure.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
